5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide
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Overview
Description
5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-fluorophenyl group and an amino group attached to a benzamide moiety. The presence of these functional groups makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 4-Fluorophenyl Group: The protected piperazine can then be reacted with 2-bromoethyldiphenylsulfonium triflate under basic conditions to introduce the 4-fluorophenyl group.
Attachment of the Benzamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the benzamide moiety.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The presence of the piperazine ring and the fluorophenyl group allows it to bind to specific sites on the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also a piperazine derivative with a fluorophenyl group and has been studied for its inhibitory effects on human equilibrative nucleoside transporters.
5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methoxyphenyl)pyrimidine-5-carboxamide: Another piperazine derivative with potential biological activities.
Uniqueness
5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the amino group, fluorophenyl group, and benzamide moiety makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C17H19FN4O |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
5-amino-2-[4-(4-fluorophenyl)piperazin-1-yl]benzamide |
InChI |
InChI=1S/C17H19FN4O/c18-12-1-4-14(5-2-12)21-7-9-22(10-8-21)16-6-3-13(19)11-15(16)17(20)23/h1-6,11H,7-10,19H2,(H2,20,23) |
InChI Key |
UYORTAMEJZWXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)N)C(=O)N |
Origin of Product |
United States |
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